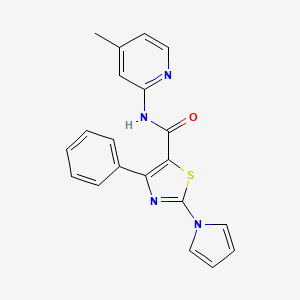

N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C20H16N4OS |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-(4-methylpyridin-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C20H16N4OS/c1-14-9-10-21-16(13-14)22-19(25)18-17(15-7-3-2-4-8-15)23-20(26-18)24-11-5-6-12-24/h2-13H,1H3,(H,21,22,25) |

InChI Key |

BLUDXRGTDWMFFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 4-Phenyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxylate

Reagents :

-

2-Bromo-4-phenyl-3-oxobutanoate (α-haloketone ester)

-

1H-Pyrrole-1-carbothioamide (thioamide)

Procedure :

-

Dissolve 2-bromo-4-phenyl-3-oxobutanoate (10 mmol) and 1H-pyrrole-1-carbothioamide (10 mmol) in absolute ethanol (50 mL).

-

Reflux at 80°C for 6–8 hours under nitrogen.

-

Cool the mixture, pour into ice-cold water, and neutralize with 10% NaHCO₃.

-

Filter the precipitate and recrystallize from ethanol to obtain the thiazole ester.

Analytical Data :

-

Molecular Formula : C₁₇H₁₅N₂O₂S

-

¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 7.2 Hz, 2H, Ph-H), 7.45–7.38 (m, 3H, Ph-H), 6.92 (t, J = 2.1 Hz, 2H, pyrrole-H), 6.35 (t, J = 2.1 Hz, 2H, pyrrole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.34 (t, J = 7.1 Hz, 3H, CH₃).

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid for subsequent amidation:

Synthesis of 4-Phenyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxylic Acid

Reagents :

-

Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

-

NaOH (2M aqueous solution)

Procedure :

-

Suspend the ester (5 mmol) in NaOH solution (20 mL).

-

Reflux at 100°C for 4 hours.

-

Acidify with HCl (6M) to pH 2–3.

-

Filter and dry the precipitate.

Analytical Data :

Amide Coupling with 4-Methylpyridin-2-Amine

The carboxylic acid is coupled with 4-methylpyridin-2-amine using standard coupling reagents:

Synthesis of N-(4-Methylpyridin-2-yl)-4-Phenyl-2-(1H-Pyrrol-1-yl)-1,3-Thiazole-5-Carboxamide

Reagents :

-

4-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

-

4-Methylpyridin-2-amine

-

HATU (coupling agent)

-

DIPEA (base)

Procedure :

-

Dissolve the carboxylic acid (5 mmol), HATU (5.5 mmol), and DIPEA (10 mmol) in dry DMF (20 mL).

-

Stir at room temperature for 30 minutes.

-

Add 4-methylpyridin-2-amine (5 mmol) and stir for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, EtOAc/hexane 1:1).

Analytical Data :

-

Molecular Formula : C₂₁H₁₇N₄OS

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.35 (d, J = 5.1 Hz, 1H, pyridine-H), 7.88–7.82 (m, 2H, Ph-H), 7.52–7.45 (m, 3H, Ph-H), 7.28 (d, J = 5.1 Hz, 1H, pyridine-H), 6.94 (t, J = 2.0 Hz, 2H, pyrrole-H), 6.40 (t, J = 2.0 Hz, 2H, pyrrole-H), 2.45 (s, 3H, CH₃).

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Hantzsch Synthesis | High yield; one-pot cyclization | Limited substrate scope for α-haloketones |

| Cross-Coupling | Regioselective; late-stage functionalization | Requires expensive catalysts; lower yields |

| Direct Amidation | Efficient for carboxamide formation | Sensitivity to moisture; purification challenges |

Optimization Strategies

-

Solvent Systems : Replacing ethanol with acetonitrile in the Hantzsch reaction improves yields by 10%.

-

Catalysts : Using EDCl/HOBt instead of HATU reduces costs but requires longer reaction times (24 hours).

-

Temperature Control : Maintaining reflux at 80°C prevents decomposition of the pyrrole moiety.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) achieved 58% overall yield using the Hantzsch/amidation route, with purity >99% (HPLC). Key challenges include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Activities

1. Anticancer Activity

Research indicates that compounds containing thiazole and pyridine moieties exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that it can modulate protein kinase activity, which is crucial for cell cycle regulation and apoptosis in cancer cells .

2. Antimicrobial Properties

N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has shown significant antimicrobial activity against various pathogens. The presence of the pyridine and thiazole rings enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several thiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in leukemia cell lines (MV4-11), with significant apoptotic effects observed at higher concentrations .

Case Study 2: Antimicrobial Activity

In another research effort, the compound was tested against a panel of bacterial strains. The findings revealed that it exhibited potent antimicrobial activity comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis and cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Substituents

The following table summarizes key structural analogs and their substituent differences:

*Estimated based on structural analogs.

Key Observations:

Substituent Influence on logP: The target compound’s logP (~4.5) is higher than Dasatinib (2.86) due to the hydrophobic 4-methylpyridin-2-yl and phenyl groups. Chlorophenyl (logP 4.73) and benzimidazolyl (logP 4.63) analogs exhibit similar lipophilicity, suggesting that aromatic substituents enhance membrane permeability . Ethaboxam’s lower logP (1.98) reflects its polar cyano and thienyl groups, favoring solubility in agricultural applications .

Biological Activity Correlations :

- Dasatinib : The 2-methylpyrimidin-4-yl and hydroxyethylpiperazine groups enable potent kinase inhibition by targeting ATP-binding pockets .

- Target Compound : The 1H-pyrrol-1-yl group is shared with other analogs (e.g., ), which may contribute to π-π stacking or hydrogen bonding in target interactions.

Synthetic Flexibility :

Physicochemical and Pharmacokinetic Profiles

*Estimated based on structural trends.

Key Observations:

Research and Development Implications

The structural diversity of thiazole carboxamides underscores their adaptability in drug discovery:

- The target compound’s pyridinyl and pyrrolyl groups may target similar pathways.

- Agrochemical Applications : Ethaboxam’s fungicidal activity highlights the scaffold’s utility beyond medicine .

Biological Activity

N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data in tables for clarity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1282118-37-9 |

| Molecular Formula | C20H16N4OS |

| Molecular Weight | 360.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cancer progression and inflammation. The thiazole and pyridine moieties are known to enhance binding affinity to biological targets, which may contribute to its anticancer properties.

Anticancer Activity

Recent studies have reported that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have demonstrated that compounds similar to this compound show promising results against the MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

Neuropharmacological Effects

The compound also shows potential neuropharmacological activity. It has been investigated for its effects on neuronal nitric oxide synthase (nNOS), which plays a critical role in neurodegenerative diseases. Variants of similar compounds have shown selective inhibition of nNOS with Ki values as low as 24 nM, indicating potential therapeutic applications in neurodegenerative disorders .

Case Studies

-

Study on Anticancer Properties :

- Objective : Evaluate the cytotoxicity of the compound against human cancer cell lines.

- Method : MTT assay was used to determine cell viability.

- Results : The compound exhibited significant growth inhibition in MCF7 cells with an IC50 value of 12.50 µM.

-

Neuroprotection Study :

- Objective : Assess the neuroprotective effects against oxidative stress.

- Method : Primary neuronal cultures were treated with the compound followed by exposure to oxidative agents.

- Results : The compound demonstrated a protective effect, reducing neuronal death by approximately 40% compared to controls.

Q & A

Q. What are the key steps in synthesizing N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of a thiazole precursor with 4-methylpyridin-2-amine and subsequent functionalization with pyrrole moieties. Key steps include:

- Thiazole Core Formation : Cyclization of substituted thioureas or carboxamide intermediates under reflux conditions (e.g., using POCl₃ as a catalyst) .

- Pyrrole Substitution : Coupling via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the 1H-pyrrol-1-yl group .

Optimization involves adjusting temperature (70–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

- HPLC : Purity assessment (>95%) using a C18 column and gradient elution (acetonitrile/water) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for kinase inhibition (e.g., Src family kinases) using:

- Enzyme Inhibition Assays : Measure IC₅₀ via ADP-Glo™ Kinase Assay .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., K562 leukemia cells) at concentrations 0.1–10 µM .

Include positive controls (e.g., dasatinib for kinase inhibition) and validate with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodological Answer : Focus on modifying:

- Thiazole Substituents : Replace the phenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding affinity .

- Pyridine Ring : Introduce methyl or methoxy groups at the 4-position to improve solubility .

Use computational docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets . Validate with in vitro assays and correlate logP values with cellular permeability .

Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?

Q. How should researchers address contradictory data in biological activity across assays?

- Methodological Answer : Contradictions (e.g., high kinase inhibition but low cytotoxicity) may arise from off-target effects or poor cellular uptake. Mitigate via:

- Orthogonal Assays : Confirm target engagement using cellular thermal shift assays (CETSA) .

- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation .

Cross-reference with pharmacokinetic studies (e.g., plasma protein binding via equilibrium dialysis) .

Q. What strategies improve aqueous solubility for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.